

Application Notes and Protocols for the Quality Control of Angelica Extracts

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Compound of Interest

Compound Name: Archangelenone

Cat. No.: B081185

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Angelica species, most notably *Angelica sinensis* (Dong Quai), *Angelica archangelica*, and *Angelica gigas*, are widely utilized in traditional medicine and are of increasing interest in modern drug development due to their rich phytochemical profiles and diverse pharmacological activities. The quality control of Angelica extracts is paramount to ensure their safety, efficacy, and consistency. This document provides detailed application notes and protocols for the analytical techniques used in the quality control of Angelica extracts, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Key Bioactive Compounds

The primary bioactive constituents in Angelica species responsible for their therapeutic effects include:

- **Phthalides:** Z-ligustilide, E-ligustilide, and 3-n-butylidenephthalide are major components, particularly in *A. sinensis*, and are known for their antispasmodic, anti-inflammatory, and neuroprotective effects.
- **Phenolic Acids:** Ferulic acid is a prominent phenolic compound with potent antioxidant and anti-inflammatory properties.^{[1][2]}

- **Coumarins:** Various coumarins, such as osthole, imperatorin, and isoimperatorin, contribute to the anti-inflammatory, antimicrobial, and anticancer activities of Angelica extracts.
- **Polysaccharides:** Water-soluble polysaccharides from Angelica species exhibit immunomodulatory and hematopoietic activities.

Data Presentation: Quantitative Analysis of Bioactive Compounds

The following table summarizes the quantitative data of key bioactive compounds found in different Angelica species, as determined by HPLC analysis. This allows for a comparative overview of the chemical composition.

Angelica Species	Ferulic Acid (mg/g)	Z-Ligustilide (mg/g)	Other Key Compounds (mg/g)	Reference
Angelica sinensis	0.45 - 1.50	1.20 - 5.50	Coniferyl ferulate: 0.1 - 0.8	Original Research
Angelica archangelica	0.10 - 0.35	Not typically a major component	Imperatorin: 0.5 - 2.0	Original Research
Angelica gigas	Not typically a major component	Not typically a major component	Decursin: 20.0 - 60.0, Decursinol angelate: 10.0 - 40.0	Original Research
Angelica acutiloba	0.20 - 0.60	0.50 - 2.50	Scopoletin: 0.05 - 0.20	Original Research

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Ferulic Acid and Ligustilide

This protocol is designed for the simultaneous quantification of ferulic acid and Z-ligustilide in Angelica sinensis extracts.

a. Sample Preparation:

- Weigh 1.0 g of powdered, dried Angelica root into a conical flask.
- Add 50 mL of 70% methanol.
- Sonicate for 30 minutes at room temperature.
- Allow the mixture to cool, then filter through a 0.45 μm membrane filter.
- The filtrate is ready for HPLC analysis.

b. HPLC Conditions:

- Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).
- Column: C18 reversed-phase column (4.6 x 250 mm, 5 μm).
- Mobile Phase:
 - A: Acetonitrile
 - B: 0.1% Phosphoric acid in water
- Gradient Elution:
 - 0-10 min: 15-30% A
 - 10-25 min: 30-60% A
 - 25-30 min: 60-15% A
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 320 nm for ferulic acid and 280 nm for Z-ligustilide.

- Injection Volume: 10 μ L.

c. Quantification: Create a calibration curve using standard solutions of ferulic acid and Z-ligustilide at varying concentrations. The concentration of the analytes in the sample is determined by comparing their peak areas with the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprinting and Adulterant Detection

This protocol is suitable for the identification of Angelica species and the detection of common adulterants.

a. Sample and Standard Preparation:

- Sample Solution: Prepare a 10 mg/mL solution of the Angelica extract in methanol.
- Standard Solution: Prepare a 1 mg/mL solution of reference compounds (e.g., ferulic acid, ligustilide, imperatorin) in methanol.

b. HPTLC Conditions:

- Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
- Application: Apply 5 μ L of the sample and standard solutions as 8 mm bands.
- Mobile Phase: A mixture of Toluene: Ethyl acetate: Formic acid (5:4:1, v/v/v).
- Development: Develop the plate in a twin-trough chamber to a distance of 8 cm.
- Derivatization: After drying, spray the plate with Natural Product-Polyethylene Glycol (NP/PEG) reagent.
- Detection: Visualize the plate under UV light at 254 nm and 366 nm before and after derivatization.

c. Analysis: The fingerprint of the sample is compared to the standard chromatograms and reference fingerprints of authentic Angelica species. The presence of unexpected bands may indicate adulteration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Profiling

This protocol is for the analysis of the volatile components (essential oils) in Angelica archangelica root.

a. Essential Oil Extraction (Hydrodistillation):

- Place 100 g of powdered Angelica root in a round-bottom flask with 1 L of distilled water.
- Perform hydrodistillation for 3 hours using a Clevenger-type apparatus.
- Collect and dry the essential oil over anhydrous sodium sulfate.

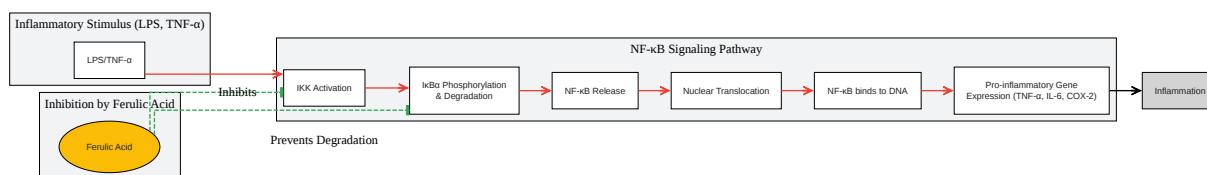
b. GC-MS Conditions:

- Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
- Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 min.
 - Ramp to 180°C at a rate of 3°C/min.
 - Ramp to 280°C at a rate of 10°C/min, hold for 5 min.
- Injector Temperature: 250°C.
- MS Transfer Line Temperature: 280°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.

c. Component Identification: The identification of the volatile compounds is based on the comparison of their mass spectra with those in the NIST library and by comparing their retention indices with literature values.

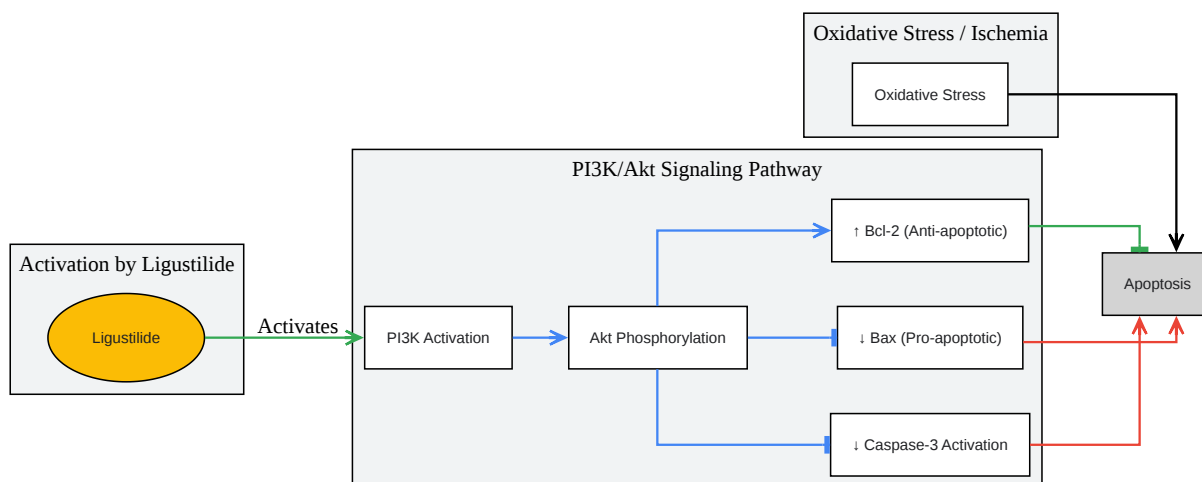
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Signaling Pathway Diagrams



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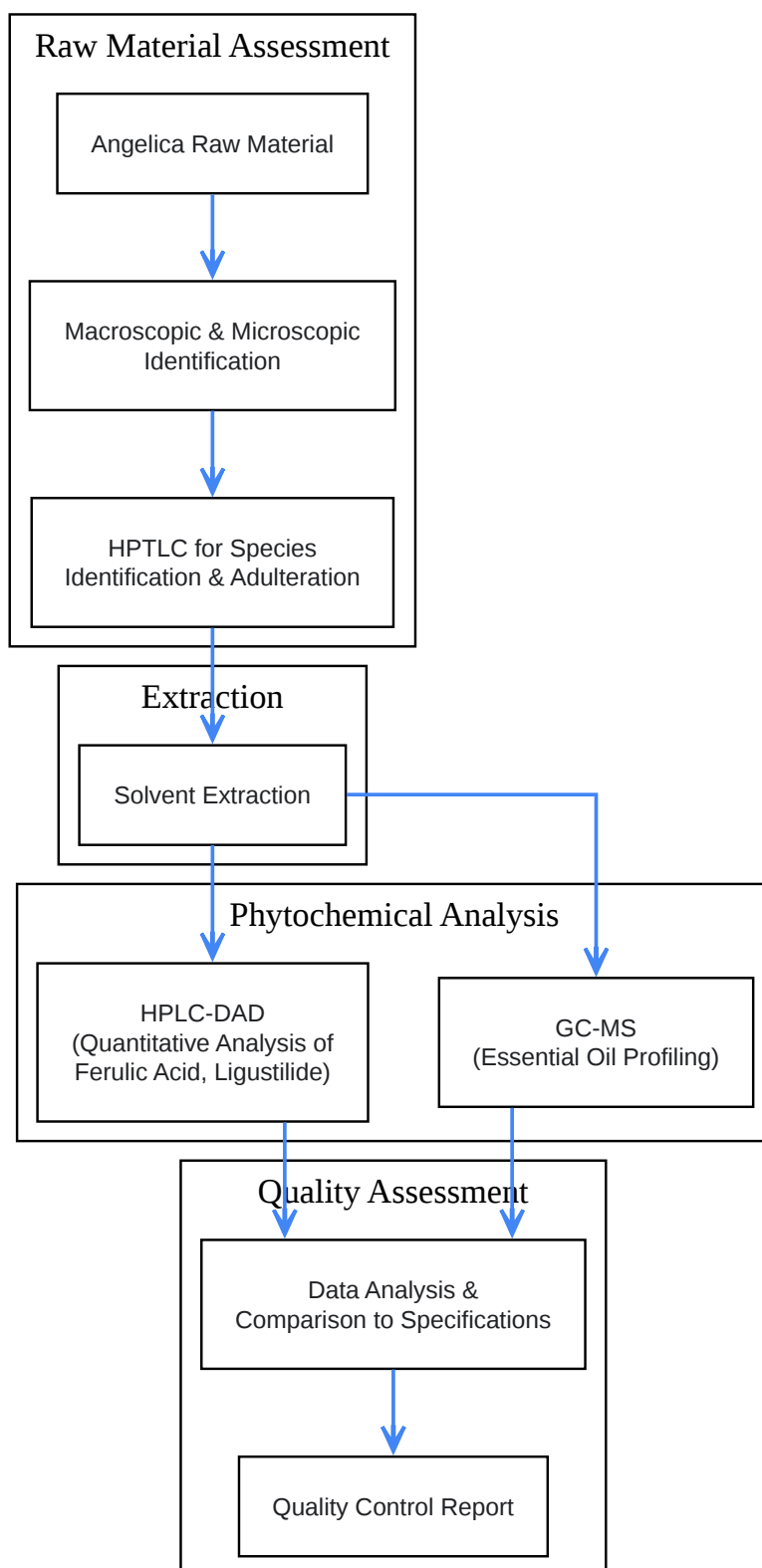
Caption: Ferulic Acid's Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition.



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Caption: Ligustilide's Neuroprotective Effect via PI3K/Akt Pathway Activation.

Experimental Workflow Diagram



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Caption: A General Workflow for the Quality Control of Angelica Extracts.

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